N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide” is a compound that contains a 1,2,4-triazole ring in its structure . Triazole compounds are known for their multidirectional biological activity and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications
Analytical Properties and Identification
The analytical properties and identification of related adamantyl compounds have been extensively studied. For instance, the identification of three cannabimimetic indazole and pyrazole derivatives, including compounds with the adamantyl group, highlights the forensic and analytical interest in these compounds due to their appearance in clandestine laboratories. These compounds were identified using advanced analytical techniques such as LC-QTOF-MS, GC-TOF-MS, and NMR spectroscopy, marking the first report on these substances (Jia et al., 2017).
Antiviral Activity
The antiviral activity of adamantyl-containing compounds has been evaluated, particularly against influenza viruses. A study described the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, which were tested for antiviral activity against influenza A and B viruses. One compound exhibited potent inhibitory effects, acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).
Isomeric Discrimination
The differentiation between 1-adamantyl and 2-adamantyl isomers of synthetic cannabinoids, including those with carboxamide-type structures, underscores the analytical challenges and the necessity for precise identification methods in the study of synthetic cannabinoids. GC-EI-MS techniques were developed to discriminate these isomers, contributing to the accurate identification of such compounds in forensic analysis (Asada et al., 2017).
Metabolic Profiling
The metabolic profiling of adamantyl-based compounds, such as a CB2 agonist AM9338, using LC-MS and microcoil-NMR, has expanded the understanding of the metabolic pathways and the structural identification of novel metabolites. This research provides insights into the primary oxidative sites on the adamantyl moiety and contributes to the broader knowledge of the metabolic disposition of adamantyl compounds (Honrao et al., 2020).
Mechanism of Action
Adamantane derivatives
Adamantane is a diamondoid and the simplest unit of diamond’s structure. It’s a highly symmetrical molecule that is extremely stable and has been used in a variety of pharmaceutical applications due to its lipophilic nature and ability to improve bioavailability .
Triazole derivatives
Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Chromene derivatives
Chromenes are a class of organic compounds with a fused benzopyran structure. They have been found to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Properties
IUPAC Name |
N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c33-26(23-12-20-3-1-2-4-24(20)35-27(23)34)30-21-5-7-22(8-6-21)32-25(16-29-31-32)28-13-17-9-18(14-28)11-19(10-17)15-28/h1-8,12,16-19H,9-11,13-15H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNOZTRLPIYNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7OC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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